molecular formula C16H13Cl2N3O2 B11937191 N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide CAS No. 81268-69-1

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide

Cat. No.: B11937191
CAS No.: 81268-69-1
M. Wt: 350.2 g/mol
InChI Key: ZSYJRRQUQLNWGN-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core substituted with dichloro and ethoxy groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide typically involves the reaction of 2-aminobenzimidazole with 3,5-dichloro-2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to proteins or enzymes, potentially inhibiting their activity. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and influencing glucose metabolism . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-N’-benzyl propionamidine
  • N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl derivatives
  • 2-(1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides

Uniqueness

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide is unique due to the presence of both dichloro and ethoxy substituents on the benzene ring. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to its specific structural features .

Properties

CAS No.

81268-69-1

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-2-23-14-10(7-9(17)8-11(14)18)15(22)21-16-19-12-5-3-4-6-13(12)20-16/h3-8H,2H2,1H3,(H2,19,20,21,22)

InChI Key

ZSYJRRQUQLNWGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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